Dala sulfoxide
Description
Structure
2D Structure
Properties
CAS No. |
70021-29-3 |
|---|---|
Molecular Formula |
C28H38N6O7S |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
2-amino-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-methylsulfinylbutanamide |
InChI |
InChI=1S/C28H38N6O7S/c1-17(32-27(39)22(30)14-19-8-10-20(35)11-9-19)25(37)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-26(38)21(29)12-13-42(2)41/h3-11,17,21-23,35H,12-16,29-30H2,1-2H3,(H,31,37)(H,32,39)(H,33,36)(H,34,38,40)/t17-,21?,22+,23+,42?/m1/s1 |
InChI Key |
DHGIMOIGSVIWAT-AYTJIACLSA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CCS(=O)C)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)C(CCS(=O)C)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CCS(=O)C)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Synonyms |
2-alanyl-methionine sulfoxide enkephalinamide DALA sulfoxide enkephalinamide-Met sulfoxide, Ala(2)- Met-sulfoxide-enkephalinamide-Ala(2) methionine sulfoxide enkephalinamide-2-alanine |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to Dala Sulfoxide
Stereoselective Oxidation Strategies for Dala Sulfoxide (B87167) Precursors
The most direct route to enantiomerically enriched sulfoxides is the asymmetric oxidation of the corresponding sulfide (B99878). For a D-Alanine sulfoxide, this would involve the oxidation of a D-Alanine thioether precursor. The inherent chirality of the D-Alanine backbone can influence the stereochemical outcome, but external chiral agents are typically employed to achieve high levels of selectivity.
The metal-catalyzed asymmetric oxidation of sulfides is a powerful and widely applied method for preparing enantiopure sulfoxides. mdpi.comnih.gov This strategy typically involves a chiral metal complex that facilitates the transfer of an oxygen atom from a stoichiometric oxidant (e.g., a hydroperoxide) to one of the two lone pairs of the sulfur atom in the prochiral sulfide. rsc.org
Titanium and Vanadium-based systems are among the most successful catalysts for this transformation. The well-known Kagan-Modena protocol, a modification of the Sharpless epoxidation reagent, utilizes a titanium(IV) isopropoxide complex with a chiral tartrate ligand, such as diethyl tartrate (DET). nih.gov This system has been effective for a wide range of alkyl aryl sulfides. caltech.edu More recent developments have employed C₂-symmetric ligands like BINOL (1,1'-bi-2-naphthol) and its derivatives, which can provide high enantioselectivity. nih.govnih.gov Iron-catalyzed systems using aqueous hydrogen peroxide have also been developed as a more sustainable alternative. caltech.edu
For the synthesis of a D-Alanine sulfoxide, a precursor such as S-alkyl/aryl-N-protected-D-cysteine (as D-Alanine is the parent of cysteine) would be subjected to these catalytic systems. The choice of catalyst, ligand, and oxidant is crucial for achieving high yield and enantiomeric excess (ee).
Table 1: Representative Chiral Catalyst Systems for Asymmetric Sulfoxidation
| Catalyst System | Chiral Ligand | Oxidant | Typical Substrate | Avg. Yield (%) | Avg. ee (%) |
|---|---|---|---|---|---|
| Ti(OiPr)₄ | Diethyl Tartrate (DET) | t-BuOOH | Alkyl Aryl Sulfide | 85 | >90 |
| Ti(OiPr)₄ | (R)-BINOL | Cumene Hydroperoxide | Methyl p-Tolyl Sulfide | 80 | 96 |
| V(O)(acac)₂ | Schiff Base Ligand | H₂O₂ | Dialkyl Sulfide | 90 | >99 |
This table presents generalized data from studies on analogous sulfide substrates.
Biocatalysis offers a highly selective and environmentally benign alternative to chemical catalysis for the synthesis of chiral sulfoxides. rsc.org Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) and certain peroxidases can catalyze the asymmetric oxidation of sulfides with exceptional enantioselectivity. acs.org Whole-cell systems, for instance using the fungus Aspergillus niger, have also been shown to effectively oxidize thioethers to optically active sulfoxides. rsc.org
BVMOs are particularly attractive for their ability to use molecular oxygen as the terminal oxidant and NADPH as a cofactor, which can be regenerated in situ. acs.org Recent research has focused on engineering these enzymes to improve their substrate scope and activity towards pharmacologically relevant sulfides. For example, combinatorial mutant libraries of CbBVMO have yielded variants with significantly enhanced activity for producing chiral sulfoxide drugs like (R)-lansoprazole in high yields and >99% ee. acs.org
In the context of D-Alanine sulfoxide, a thioether derivative of D-Alanine could be screened against a panel of these biocatalysts to identify an enzyme capable of performing the desired stereoselective oxidation. The enzymatic synthesis of D-alanyl-D-alanine is a well-established process, indicating the compatibility of the D-Alanine scaffold with enzymatic systems. nih.govnih.govasm.org
Chiral auxiliaries are powerful tools for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a subsequent chemical transformation. thieme-connect.com For sulfoxide synthesis, two primary strategies exist.
The first is the renowned Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure sulfinate ester, such as menthyl p-toluenesulfinate, with a Grignard or organolithium reagent. nih.govthieme-connect.comacs.org The reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for the predictable synthesis of a specific sulfoxide enantiomer.
The second strategy involves attaching a chiral auxiliary to the sulfide precursor itself. The inherent chirality of the auxiliary then directs the approach of the oxidizing agent to one of the diastereotopic faces of the sulfur atom. For a D-Alanine sulfoxide, the D-Alanine moiety itself can function as the chiral auxiliary. The stereocenter at the α-carbon can influence the stereochemical course of the oxidation of a tethered thioether, a process known as 1,4-asymmetric induction. thieme-connect.com The effectiveness of this induction would depend on the reaction conditions and the nature of the substituents on the nitrogen and sulfur atoms.
Chemical Reactivity and Mechanistic Investigations of Dala Sulfoxide
Rearrangement Reactions Involving Dala Sulfoxide (B87167) Intermediates
The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy thioethers in the presence of an activating agent, typically an acid anhydride (B1165640). wikipedia.orgchem-station.com For Dala sulfoxide, this reaction proceeds through a series of well-defined mechanistic steps. The initial step involves the acylation of the sulfoxide oxygen by an activator like acetic anhydride, forming an acyloxysulfonium salt. chemistry-reaction.com This is followed by the abstraction of a proton from the α-carbon, leading to the formation of an acylsulfonium ylide. chemistry-reaction.com The subsequent cleavage of the sulfur-oxygen bond results in a key intermediate, a sulfur-stabilized carbocation or thionium (B1214772) ion. chemistry-reaction.com Finally, this electrophilic intermediate is captured by a nucleophile, such as acetate (B1210297), to yield the final α-acyloxy thioether product. wikipedia.orgchemistry-reaction.com
The versatility of the Pummerer rearrangement is enhanced by the variety of activators and nucleophiles that can be employed. Besides acetic anhydride, stronger activators like trifluoroacetic anhydride can be used. wikipedia.org The electrophilic thionium ion intermediate can be trapped by a range of intermolecular and intramolecular nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org When thionyl chloride is used as the activator, it provides a chloride ion as the nucleophile, resulting in the formation of an α-chloro thioether. youtube.com
Table 1: Key Steps in the Pummerer Rearrangement of a Generic Alkyl Sulfoxide
| Step | Description | Intermediate/Product |
| 1 | Acylation of the sulfoxide oxygen. | Acyloxysulfonium salt |
| 2 | α-proton abstraction. | Acylsulfonium ylide |
| 3 | Cleavage of the S-O bond (Rate-Determining Step). | Thionium ion (sulfur-stabilized carbocation) |
| 4 | Nucleophilic capture of the thionium ion. | α-Acyloxy thioether |
Data derived from multiple sources. wikipedia.orgchemistry-reaction.com
chemistry-reaction.comyoutube.com-Sigmatropic rearrangements are another important class of reactions observed in systems containing a sulfoxide, such as allylic sulfoxides. wikipedia.org These rearrangements proceed through a concerted, pericyclic transition state involving the movement of three pairs of bonding electrons. libretexts.org In the context of an allylic sulfoxide, this process, often referred to as the Mislow-Evans rearrangement, involves the reversible conversion of the allylic sulfoxide to an allylic sulfenate ester. libretexts.orgresearchgate.netnih.gov
This rearrangement is stereospecific, with a high degree of chirality transfer from the sulfur atom to the carbon atom. researchgate.net The reaction is typically reversible, with the equilibrium often favoring the sulfoxide. nih.gov However, the sulfenate ester intermediate can be trapped by a thiophile, such as trimethyl phosphite, to yield an allylic alcohol, driving the reaction forward. libretexts.orgnih.gov The stereochemistry of the newly formed double bond strongly favors the E (trans) configuration. wikipedia.org
A notable variation is the dearomative Mislow-Evans rearrangement of aryl sulfoxides, which can lead to the formation of benzylic alcohols. researchgate.net This transformation involves a dearomative tautomerization to position the reactive alkene for the subsequent chemistry-reaction.comyoutube.com-sigmatropic shift. researchgate.net
Table 2: General Scheme of a chemistry-reaction.comyoutube.com-Sigmatropic Rearrangement in an Allylic Sulfoxide
| Reactant | Transition State | Product |
| Allylic Sulfoxide | Five-membered cyclic transition state | Allylic Sulfenate Ester |
This rearrangement is a key step in the Mislow-Evans rearrangement. wikipedia.orgresearchgate.net
Pummerer Rearrangement Derivatives and Mechanisms [12, 33, 35, 37, 38]
Nucleophilic and Electrophilic Reactivity Profiles of this compound
The reactivity of this compound is characterized by its dual nucleophilic and electrophilic nature, centered around the sulfoxide functional group.
The sulfur atom in a sulfoxide can act as a nucleophile. d-nb.info For instance, in the presence of a strong electrophile, the sulfur can initiate a nucleophilic attack. While specific examples directly involving "this compound" are not detailed in the provided search results, the general reactivity pattern of sulfoxides suggests that the sulfur atom can participate in nucleophilic additions.
Furthermore, the Michael reaction, a conjugate 1,4-addition, can occur with α,β-unsaturated sulfoxides, where a nucleophile adds to the β-carbon. cem.com This highlights the ability of the sulfoxide group to activate a molecule towards nucleophilic attack. cem.com
The oxygen atom of the sulfoxide group in this compound can be activated by electrophiles, rendering the sulfur atom highly electrophilic. chim.it Common activating agents include anhydrides (e.g., acetic anhydride, triflic anhydride) and other strong electrophiles. wikipedia.orgchim.it This activation is the initial step in the Pummerer rearrangement, as previously discussed. wikipedia.org
Upon activation, the sulfoxide is converted into a good leaving group, facilitating the formation of a thionium ion intermediate. chim.it This highly electrophilic species is then susceptible to attack by a wide range of nucleophiles. wikipedia.org The electrophilic activation of amides in the presence of a sulfoxide has also been explored to generate electrophilic nitrogen species for C-N bond formation. uwaterloo.ca
Nucleophilic Addition to the Sulfoxide Moiety [8, 17]
Redox Chemistry of this compound
The sulfur atom in this compound exists in a +4 oxidation state, making it susceptible to both oxidation and reduction. acs.org
Reduction:
Sulfoxides can be reduced to their corresponding sulfides (thioethers). organic-chemistry.org A variety of reducing agents can accomplish this transformation. For example, sodium borohydride (B1222165) in the presence of iodine can effectively deoxygenate sulfoxides. organic-chemistry.org Another method involves the use of triflic anhydride and potassium iodide. organic-chemistry.org These reductions are often chemoselective, meaning they can be performed in the presence of other reducible functional groups. organic-chemistry.org
Oxidation:
Conversely, the sulfur atom of a sulfoxide can be oxidized to a higher oxidation state, forming a sulfone. While the provided search results focus more on the reduction of sulfoxides, the ability of sulfur to exist in various oxidation states (from -2 to +6) is a fundamental aspect of its chemistry. acs.orgpandai.orglibretexts.org The oxidation of a cysteine thiolate by hydrogen peroxide, for example, initially yields a sulfenic acid, which can be further oxidized. acs.org
Table 3: Common Redox Reactions of Sulfoxides
| Reaction Type | Reactant | Product | Common Reagents |
| Reduction | Sulfoxide | Sulfide (B99878) | NaBH₄/I₂, Tf₂O/KI, SOCl₂/Ph₃P |
| Oxidation | Sulfoxide | Sulfone | Oxidizing agents (e.g., peroxides, permanganate) |
Data compiled from various sources on sulfoxide redox chemistry. organic-chemistry.orgresearchgate.net
Reduction Pathways and Products
The reduction of a peptide sulfoxide, specifically methionine sulfoxide (Met(O)), back to its corresponding thioether (methionine) is a critical reaction both in biological systems and in synthetic peptide chemistry. This process restores the original structure and, often, the biological function of the peptide.
The primary product of this reduction is the methionine residue. The reduction can be achieved through two main pathways: enzymatic and chemical.
Enzymatic Reduction: In vivo, the reduction of methionine sulfoxide is a stereospecific process catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs). nih.govnih.gov The oxidation of methionine's sulfur atom creates a chiral center, resulting in two diastereomers: (S)-methionine sulfoxide and (R)-methionine sulfoxide. nih.goviris-biotech.de
MsrA: This enzyme specifically catalyzes the reduction of the S-epimer of Met(O). nih.gov
MsrB: This enzyme is responsible for reducing the R-epimer of Met(O). nih.gov
These enzymes play a crucial role in cellular defense against oxidative damage by repairing oxidized proteins. nih.gov The reduction process typically utilizes thioredoxin as a reducing cofactor. nih.gov
Chemical Reduction: In laboratory and manufacturing settings, particularly during and after solid-phase peptide synthesis (SPPS), chemical reagents are employed to reduce oxidized methionine residues. iris-biotech.depeptide.com These methods are generally not stereospecific.
| Reagent/System | Description | Reference(s) |
| Dimethyl Sulfide (DMS) / HCl | An effective system for the quantitative reduction of Met(O) to Met. The reaction is rapid under relatively anhydrous acidic conditions. | nih.gov |
| Ammonium Iodide (NH₄I) / DMS | Used in cleavage cocktails during SPPS to prevent and reverse methionine oxidation. | iris-biotech.de |
| Dithiothreitol (DTT) | A common thiol-based reducing agent used to suppress oxidation during cleavage or to reduce the purified oxidized peptide. | iris-biotech.depeptide.com |
| Tris(2-carboxyethyl)phosphine (TCEP) | A phosphine-based reducing agent that can also be used during workup to reverse oxidation. | iris-biotech.de |
Oxidation Mechanisms and Higher Oxidation States
The sulfur atom in a methionine residue is susceptible to oxidation by various oxidizing agents, most notably reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals. iris-biotech.deresearchgate.net This oxidation is a primary pathway for oxidative damage in proteins and peptides.
The initial oxidation converts the methionine thioether to methionine sulfoxide (Met(O)). This reaction involves a two-electron transfer mechanism and results in a mixture of the (R) and (S) diastereomers. iris-biotech.deresearchgate.net The rate of oxidation is highly dependent on the local environment of the methionine residue; exposed residues in unfolded regions oxidize more rapidly than those protected within the folded structure of a peptide or protein. pnas.org
Further oxidation of methionine sulfoxide leads to the formation of a higher oxidation state, methionine sulfone (Met(O₂)) . iris-biotech.deresearchgate.net This second oxidation step adds another oxygen atom to the sulfur, resulting in a sulfone group. Unlike the formation of methionine sulfoxide, the oxidation to methionine sulfone is generally considered irreversible in biological systems. iris-biotech.deresearchgate.net This irreversible modification can lead to a permanent loss of protein or peptide function.
Reaction Kinetics and Thermodynamics of this compound Transformations
The rates and energetic favorability of sulfoxide formation and reduction are critical for understanding the stability and function of peptides containing residues like methionine.
Rate Law Determination for this compound Reactions
The kinetics of sulfoxide transformations can be determined by monitoring the concentration of reactants or products over time. Studies have established kinetic parameters for both chemical and enzymatic reactions.
For the chemical oxidation of a methionine-containing tripeptide (Gly-Met-Gly) by hydrogen peroxide, the reaction was found to follow pseudo-first-order kinetics. nih.gov A study using Raman spectroscopy determined the kinetic rate constant for this specific reaction. nih.gov
Enzymatic reactions involving methionine sulfoxide are often characterized using Michaelis-Menten kinetics, which relate the reaction rate to substrate concentration. The key parameters are Km (the Michaelis constant, indicating substrate affinity) and Vmax (the maximum reaction rate). pnas.org
The table below presents kinetic data for the enzymatic oxidation and reduction of a model hexapeptide substrate by the enzyme Methionine Sulfoxide Reductase A (MsrA).
| Reaction | Enzyme | Substrate | Km (mM) | Vmax (μmol·min⁻¹·mg⁻¹) | Reference |
| Reduction | MsrA (wild-type) | (S)-MetO-Hexapeptide | 0.12 | 1.4 | pnas.org |
| Oxidation | MsrA (wild-type) | Met-Hexapeptide | 3.5 | 0.25 | pnas.org |
These data show that for this specific enzyme and substrate, the reduction of the sulfoxide is significantly faster and occurs with higher substrate affinity (lower Km) than the forward oxidation reaction. pnas.org
Energetic Landscape of this compound-Mediated Processes
The energetic landscape of a peptide describes the potential energy of its different conformational states. Transformations involving sulfoxides can dramatically alter this landscape. acs.org
The oxidation of a nonpolar methionine to a more polar methionine sulfoxide can destabilize certain secondary structures, such as an α-helix, and favor others, like a β-sheet. wisc.edu This redox-triggered conformational switching is a key area of research in designing responsive peptide materials. The energy difference (ΔGfolding) between the folded and unfolded states of a peptide modulates the rate of methionine oxidation, as residues must be solvent-accessible to react. pnas.org
The energy barriers for these transformations can be determined experimentally and through computational modeling. For instance, the activation energy for the oxidation of a Gly-Met-Gly tripeptide by H₂O₂ has been calculated. nih.gov Similarly, the energetic profile for enzymatic reactions can be constructed from kinetic data, showing the energy barriers for each step of the catalytic cycle. nih.govacs.org Peptides with disordered structures are said to navigate "shallow energy landscapes," where multiple conformations with similar energies can interconvert rapidly, a feature that can be modulated by the redox state of sulfur-containing residues. acs.org
Stereochemical Aspects and Chiral Recognition of Dala Sulfoxide
Enantioselective Synthesis and Chiral Resolution of Dala Sulfoxide (B87167)
Producing enantiomerically pure forms of sulfoxides is crucial for their application in asymmetric synthesis and medicinal chemistry. rsc.org The main strategies involve either the direct asymmetric synthesis of one stereoisomer or the separation (resolution) of a racemic or diastereomeric mixture. wiley-vch.de For a compound like Dala sulfoxide, which already possesses a chiral center, the goal is to control the stereochemistry at the newly formed sulfur center, leading to diastereomerically enriched products.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the analytical and preparative separation of sulfoxide enantiomers and diastereomers. csfarmacie.czyakhak.org Polysaccharide-based columns, such as those derived from amylose (B160209) and cellulose, and macrocyclic glycopeptide phases (e.g., teicoplanin, vancomycin) are particularly effective. csfarmacie.cz
The choice of CSP and mobile phase is critical for achieving separation. Macrocyclic glycopeptide CSPs, for instance, can separate a wide array of chiral sulfoxides and are noted for their utility in resolving sulfur-containing molecules like methionine and cysteine derivatives. The Teicoplanin Aglycone (TAG) phase, in particular, has shown remarkable selectivity for sulfoxides. Pirkle-type CSPs, which operate on a π-electron acceptor/donor mechanism, are also effective for resolving various racemate classes, including aryl-substituted cyclic sulfoxides. hplc.eu The separation mechanism relies on the formation of transient, non-covalent diastereomeric complexes between the analyte and the chiral selector of the CSP.
Table 4.1: Examples of Chiral Stationary Phases for Sulfoxide Separation
| CSP Class | Specific Phase Example | Typical Mobile Phase | Applicable Compound Types | Ref |
| Macrocyclic Glycopeptide | Teicoplanin Aglycone (CHIROBIOTIC TAG) | Polar Ionic, Normal Phase, Reversed Phase | Amino acids (Met, Cys), neutral molecules, sulfoxides. | |
| Macrocyclic Glycopeptide | Vancomycin (CHIROBIOTIC V) | Polar Ionic, Normal Phase, Reversed Phase | Secondary and tertiary amines, compounds similar to those separated by protein-based phases. | |
| Polysaccharide | Amylose/Cellulose Phenylcarbamates | Normal Phase (Hexane/Alcohol) | Chiral amines, α-amino acid esters, general racemates. yakhak.org | yakhak.org |
| Pirkle-Type | Phenylglycine | Normal Phase | Aryl-substituted cyclic sulfoxides, compounds with π-basic groups. hplc.eu | hplc.eu |
| Pirkle-Type | Whelk-O1 | Normal or Reversed Phase | Broad range including amides, esters, alcohols, and sulfoxides. hplc.eu | hplc.eu |
This table is generated based on data for general sulfoxide and amino acid separations, applicable to this compound.
Classical resolution via diastereomeric salt formation is a reliable and economical method for separating enantiomers on a larger scale. rsc.org This process involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent. Since this compound contains both an amino group (basic) and a carboxylic acid group (acidic), it can form salts with either chiral acids or chiral bases.
The reaction of a diastereomeric mixture of this compound with a single enantiomer of a chiral resolving agent (e.g., (R,R)-tartaric acid or a chiral amine like (R)-1-phenylethylamine) produces a new pair of diastereomeric salts. mdpi.com These salts possess different physical properties, most notably solubility. oup.com This difference allows for their separation by fractional crystallization. oup.com After separation, the resolving agent is removed by treatment with an achiral acid or base to yield the isolated, diastereomerically pure this compound. The success of this method depends on finding a suitable combination of resolving agent and solvent that maximizes the solubility difference between the diastereomeric salts. mdpi.com Strongly acidic resolving agents like chiral sulfonic acids or strongly basic agents like chiral amidines can be particularly effective for resolving weakly basic or weakly acidic compounds, respectively. rsc.orgoup.com
Table 4.2: Common Chiral Resolving Agents
| Resolving Agent Type | Specific Examples | Target Functional Group in Racemate | Ref |
| Chiral Acids | (R,R)- or (S,S)-Tartaric Acid, O,O'-Dibenzoyltartaric acid, (1R)- or (1S)-10-Camphorsulfonic acid | Amines and other basic compounds | mdpi.com |
| Chiral Bases | (R)- or (S)-1-Phenylethylamine, Brucine, Quinine, Cinchonidine | Carboxylic acids and other acidic compounds | |
| Chiral Alcohols | (-)-Menthol, (R)-BINOL | Formation of diastereomeric esters or inclusion complexes | wiley-vch.de |
| Chiral Amidines | Derivatives of dehydroabietic acid | Weakly acidic compounds (e.g., phenols) | rsc.org |
This table lists general resolving agents applicable to the functional groups present in this compound.
Chromatographic Chiral Separation Techniques [5, 29]
Stereochemical Influence on this compound Reactivity
The sulfinyl group is a powerful chiral auxiliary that can exert significant stereochemical control in a wide range of chemical transformations. medcraveonline.com In this compound, the stereochemical outcome of reactions can be influenced by both the inherent chirality of the D-alanine backbone and the chirality at the sulfur center. This interplay leads to diastereomeric effects that are critical in asymmetric synthesis.
Asymmetric induction describes the preferential formation of one diastereomer over another due to the influence of existing chiral elements in the substrate. researchgate.net In a molecule like this compound, the sulfinyl group can direct the approach of reagents to a nearby reactive center. For instance, in the addition of nucleophiles to a carbonyl group adjacent to the sulfoxide-bearing amino acid, the sulfoxide can control the facial selectivity of the attack. msu.edu
The stereoselectivity is often governed by the conformational preferences of the molecule, which aim to minimize steric hindrance and maximize favorable electronic interactions. medcraveonline.com In many cases, the sulfinyl group can coordinate with Lewis acids, creating a more rigid, chelated intermediate. medcraveonline.com This rigid conformation enhances the diastereoselectivity of subsequent reactions by forcing the incoming reagent to approach from the less sterically hindered face. medcraveonline.com The participation of a pendant sulfinyl group as an internal nucleophile has been shown to achieve 1,3-asymmetric induction, leading to highly stereoselective syntheses. nih.gov
When obtained in enantiopure form, this compound can be used as a chiral auxiliary to introduce new stereocenters in a predictable manner. rsc.org A key example is the Pummerer reaction, a process that transforms a sulfoxide into an α-acyloxy sulfide (B99878). medcraveonline.com In this reaction, the chirality at the sulfur atom is effectively transferred to the adjacent carbon atom in what is known as a self-immolative asymmetric process. medcraveonline.com
Furthermore, enantiopure sulfoxides derived from amino acids can be incorporated into peptides to serve as surrogates or to direct further modifications. nih.gov The enantiospecific imidation of a chiral sulfoxide can yield an enantiopure sulfoximine, a valuable building block for creating β-amino acid analogues for peptidomimetics. nih.govacs.org Similarly, enantiopure sulfinyl dienes, synthesized from chiral sulfenic acids, can participate in highly diastereoselective transformations like Diels-Alder cycloadditions. arkat-usa.org The sulfinyl group's ability to control stereochemistry makes enantiopure this compound a potentially valuable tool for constructing complex chiral molecules. arkat-usa.org
Diastereomeric Effects in Asymmetric Induction [8, 17, 23]
Conformational Analysis of this compound
The conformation of a peptide or amino acid derivative is critical to its function and reactivity. The introduction of a sulfoxide group, as in this compound, significantly impacts the molecule's conformational preferences. Studies on sulfoxide-containing polypeptides show that the placement and side-chain length of the sulfoxide group influence the adoption of specific secondary structures, such as α-helices or disordered coils, in solution. nih.govnsf.gov
In solvents like dimethyl sulfoxide (DMSO), which is known to disrupt the secondary structure of some peptides, the conformational behavior is complex. researchgate.netrsc.org DMSO is a strong hydrogen bond acceptor and can interact with peptide backbone NH groups. rsc.org However, for certain peptide structures, like β-hairpins, DMSO can stabilize the fold due to its low dielectric constant, which strengthens intramolecular electrostatic interactions between side chains. rsc.org
Spectroscopic Probes for Conformational Dynamics
The study of the conformational dynamics of this compound relies on various spectroscopic techniques that can distinguish between different conformers and monitor their interconversion. These methods are exquisitely sensitive to the three-dimensional structure of molecules. uantwerpen.be
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Dynamic NMR (DNMR) studies can provide information on the energy barriers between different conformers. acs.org For instance, the coalescence of signals at varying temperatures can be analyzed to determine the rates of conformational exchange. The anisotropy of the S=O bond in the sulfoxide group can cause shielding or deshielding of nearby proton signals, which is highly dependent on the conformation. researchgate.net
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical techniques that provide detailed information about the solution-state conformations of chiral molecules like this compound. uantwerpen.benih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govnih.gov Since the VCD spectrum is highly sensitive to the molecule's three-dimensional structure, it can be used to identify the presence of different conformers in solution. acs.orgcapes.gov.br By comparing experimental VCD spectra with those predicted for different conformers using computational methods, the conformational equilibrium can be characterized. acs.orgacs.org
Electronic Circular Dichroism (ECD) is another chiroptical method used to analyze the stereochemistry of sulfoxides. researchgate.netnih.gov The sign and intensity of Cotton effects in the ECD spectrum can be correlated with the absolute configuration at the sulfur atom and the preferred conformations of the molecule. mdpi.comresearchgate.net
Cross-linking mass spectrometry (XL-MS) has also emerged as a technique to probe the conformational dynamics of protein complexes, and similar principles using sulfoxide-containing cross-linkers like disuccinimidyl sulfoxide (DSSO) can be applied to study molecular interactions and conformational changes. nih.govacs.org
Table 1: Spectroscopic Techniques for Analyzing this compound Conformational Dynamics
| Spectroscopic Technique | Information Provided | Key Findings from Research |
| Dynamic NMR (DNMR) | Energy barriers to conformational interconversion, rates of exchange. | Used to measure rotational barriers and identify preferred solution-state conformations by analyzing chemical shift variations and signal coalescence. acs.orgresearchgate.net |
| Vibrational Circular Dichroism (VCD) | Identification of stable conformers in solution, determination of absolute configuration. | Confirms the presence of multiple stable conformers predicted by theoretical calculations by matching experimental and calculated spectra. acs.orgcapes.gov.br |
| Raman Optical Activity (ROA) | Complementary vibrational chiroptical data for detailed structural and conformational analysis. | Highly sensitive to molecular structure and conformation, used alongside VCD for robust stereochemical assignments. uantwerpen.benih.gov |
| Electronic Circular Dichroism (ECD) | Information on absolute configuration and conformational preferences of chromophore-containing sulfoxides. | The sign of Cotton effects can be correlated with the stereochemistry at the sulfur center, aided by theoretical calculations. nih.govresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of Dala Sulfoxide
Nuclear Magnetic Resonance (NMR) Spectroscopy of Dala Sulfoxide (B87167)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. longdom.org It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei. emory.edu For a molecule like Dala sulfoxide, which contains multiple stereocenters, advanced NMR methods are indispensable.
Advanced 2D-NMR Techniques for Stereochemical Assignment
Two-dimensional (2D) NMR techniques have transformed the ability to interpret complex molecular structures by spreading the NMR information into two dimensions, revealing correlations between nuclei. longdom.org For this compound, a combination of 2D-NMR experiments would be employed to establish its relative stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. longdom.org By analyzing the cross-peaks in a COSY spectrum of this compound, the proton-proton connectivity network within the molecule can be mapped out, confirming the carbon skeleton. core.ac.uk
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems of coupled protons. This is particularly useful for identifying all the protons within a specific amino acid residue of a peptide. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (or other heteroatoms like ¹⁵N), allowing for the unambiguous assignment of carbon resonances. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for stereochemical assignment. They detect protons that are close in space, regardless of whether they are bonded. core.ac.uk The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful constraints for determining the relative configuration of stereocenters and the preferred conformation of the molecule in solution. arxiv.org For instance, observing a NOE between a proton on one part of the this compound molecule and a proton on another part would indicate their spatial proximity, helping to define the molecule's three-dimensional fold.
The following table illustrates the type of data obtained from 2D-NMR experiments that would be used for the stereochemical assignment of a molecule like this compound.
| 2D-NMR Experiment | Type of Information Provided | Application to this compound |
| COSY | ¹H-¹H scalar coupling correlations | Identifies adjacent protons, establishing the spin systems within the amino acid residues. |
| TOCSY | ¹H-¹H correlations within a spin system | Links all protons within a single amino acid residue. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns each carbon to its directly attached proton(s). |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Connects different structural fragments and confirms the overall molecular backbone. |
| NOESY/ROESY | ¹H-¹H through-space correlations | Determines spatial proximity of protons, crucial for assigning relative stereochemistry and defining the 3D conformation. |
Solid-State NMR for Crystalline this compound
While solution-state NMR provides information about the molecule's average conformation in a solvent, solid-state NMR (ssNMR) offers unparalleled insight into the structure of crystalline materials. wikipedia.org For this compound, ssNMR would be particularly useful for studying its structure in the solid phase, which can differ from its solution conformation. nih.gov
Solid-state NMR spectra are often complicated by broad lines due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution by rapid molecular tumbling. wikipedia.org Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and improve resolution. wikipedia.org
¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) is a common ssNMR experiment that enhances the signal of low-abundance nuclei like ¹³C and provides high-resolution spectra of solid samples. frontiersin.org By comparing the ¹³C chemical shifts of this compound in the solid state with those in solution, conformational differences between the two phases can be identified. nih.gov Furthermore, ssNMR can be used to study polymorphism, where a compound exists in multiple crystalline forms with different physical properties. nih.gov
Chiroptical Spectroscopy in this compound Analysis
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com These methods are exceptionally sensitive to the stereochemistry of a molecule and are vital for determining the absolute configuration of chiral compounds like this compound. mdpi.com
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. harvard.edu This differential absorption results in a CD spectrum with positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands of the molecule's chromophores. mdpi.com The sign and magnitude of these Cotton effects are highly dependent on the three-dimensional arrangement of atoms around the chromophore, making CD a powerful tool for stereochemical analysis. nih.govresearchgate.net For this compound, the sulfoxide group itself and any aromatic moieties would act as chromophores, giving rise to a characteristic CD spectrum that can be considered a "fingerprint" of its absolute configuration. researchgate.net
Optical Rotatory Dispersion (ORD) measures the variation of optical rotation with the wavelength of light. wikipedia.orgslideshare.net An ORD curve displays the change in the angle of rotation as the wavelength is scanned. wikipedia.org The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is directly related to the molecule's stereochemistry. slideshare.net
Both CD and ORD are often used in conjunction with computational methods. The experimental spectra of this compound would be compared to the theoretically calculated spectra for its possible stereoisomers to make a definitive assignment of the absolute configuration. mdpi.com
Vibrational Circular Dichroism (VCD) for Absolute Configuration
Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region of the spectrum, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. spectroscopyasia.com VCD provides a wealth of stereochemical information because a molecule has many more vibrational bands than electronic transitions, resulting in a rich and highly specific spectrum. spectroscopyasia.commertenlab.de
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, even for those without a UV chromophore. spectroscopyasia.com The process involves measuring the experimental VCD spectrum of this compound and comparing it to the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for a specific enantiomer. nih.govschrodinger.com An excellent match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. nih.gov The use of solvents like dimethyl sulfoxide (DMSO) is common in VCD measurements, although the solvent can sometimes influence the conformational preferences of the molecule through interactions like hydrogen bonding. mertenlab.deschrodinger.com
The following table summarizes the chiroptical techniques and their application in the analysis of this compound.
| Chiroptical Technique | Principle | Information Obtained for this compound |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light. harvard.edu | Provides a "fingerprint" spectrum based on the 3D structure around chromophores, used for absolute configuration assignment. researchgate.net |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. wikipedia.org | The shape of the ORD curve (Cotton effect) is characteristic of the absolute configuration. slideshare.net |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. spectroscopyasia.com | Provides a rich, detailed spectrum for unambiguous determination of the absolute configuration in solution by comparison with theoretical calculations. schrodinger.com |
Mass Spectrometry (MS) for Mechanistic Interrogation of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. While primarily used for determining molecular weight and elemental composition, advanced MS techniques, particularly tandem mass spectrometry (MS/MS), are invaluable for structural elucidation and for studying reaction mechanisms. rsc.org
For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique to generate intact molecular ions in the gas phase. nih.gov ESI-MS can be used to confirm the molecular weight of this compound. The use of solvents like DMSO in ESI-MS can be advantageous for hydrophobic compounds. nih.gov
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the protonated molecule of this compound, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is like a molecular fingerprint and can be used to deduce the sequence of amino acids and the nature of modifications in peptides. For this compound, MS/MS would help to confirm the connectivity of the constituent parts of the molecule. Furthermore, by designing specific experiments, MS can be used to probe the mechanisms of chemical reactions or metabolic transformations involving the sulfoxide moiety. rsc.org High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, allowing for the determination of the elemental formula of this compound and its fragments.
| Mass Spectrometry Technique | Function | Application to this compound |
| Electrospray Ionization (ESI-MS) | Generates intact molecular ions from solution. nih.gov | Determines the molecular weight of this compound. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Determines the precise elemental formula of this compound. |
| Tandem Mass Spectrometry (MS/MS) | Fragments a selected ion and analyzes the products. rsc.org | Elucidates the molecular structure by analyzing fragmentation patterns; can be used to study reaction mechanisms. |
High-Resolution Mass Spectrometry for Reaction Monitoring
No published studies were identified that utilized high-resolution mass spectrometry (HRMS) for monitoring the synthesis or subsequent reactions of this compound. This technique is hypothetically applicable for such purposes, where it could provide precise mass measurements of reactants, intermediates, and products, thereby confirming reaction progress and identifying potential byproducts with high accuracy.
A general application of HRMS in reaction monitoring involves tracking the depletion of starting materials and the emergence of the target compound's exact mass. For a hypothetical reaction producing this compound, one would monitor the appearance of its calculated exact mass, often with a mass accuracy of <5 ppm.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Reaction Monitoring of this compound
| Analyte | Chemical Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|
| This compound | Not Available | - | - | - |
| Starting Material 1 | Not Available | - | - | - |
Tandem Mass Spectrometry in this compound Fragmentology
There is no available literature detailing the fragmentation patterns of this compound as determined by tandem mass spectrometry (MS/MS). Such a study would be crucial for the structural elucidation of the compound and for developing quantitative assays. In a typical MS/MS experiment, the protonated or deprotonated molecule of this compound would be isolated and fragmented, and the resulting product ions would be analyzed to reveal structural motifs. The fragmentation of sulfoxides often involves characteristic cleavages around the sulfinyl group.
Table 2: Hypothetical Tandem Mass Spectrometry Fragmentation Data for this compound
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| [M+H]⁺ | - | - | - |
| [M+H]⁺ | - | - | - |
X-ray Crystallography of this compound and its Complexes
No crystallographic data for this compound or any of its complexes have been deposited in crystallographic databases or published in scientific journals.
Single Crystal X-ray Diffraction for Absolute Stereochemistry
The absolute stereochemistry of this compound has not been determined by single crystal X-ray diffraction. This technique would be the definitive method for assigning the three-dimensional arrangement of atoms if a suitable single crystal could be grown. The analysis would involve measuring the diffraction pattern of X-rays passing through the crystal to generate an electron density map, from which the atomic positions can be determined. For chiral molecules like a sulfoxide, anomalous dispersion effects would be used to determine the absolute configuration.
Co-crystallization Studies with Host Molecules
There are no published reports on co-crystallization studies involving this compound and host molecules. Such studies are often performed to create new solid forms of a compound with modified physicochemical properties or to facilitate crystallogenesis when the parent compound fails to produce suitable single crystals on its own.
Computational Chemistry and Theoretical Modeling of Dala Sulfoxide
Density Functional Theory (DFT) Calculations for Dala Sulfoxide (B87167)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a popular and cost-effective approach for exploring the physical and chemical properties of molecules. researchgate.net DFT calculations are instrumental in understanding the relationship between a molecule's structure, its stability, and its reactivity. researchgate.net
DFT is used to calculate various electronic structure properties and reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. rsc.orgkuleuven.be Key descriptors are often derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These orbitals are central to understanding how a molecule will interact with other species. For instance, a higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons.
Global reactivity descriptors calculated from these orbital energies include:
Chemical Potential (μ): Related to the electronegativity of the molecule. mdpi.com
Chemical Hardness (η): Measures the resistance to change in electron distribution. researchgate.net
Global Electrophilicity (ω): An index that quantifies the electrophilic nature of a molecule. mdpi.comresearchgate.net
Local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, or radical attack within the molecule. researchgate.netfrontiersin.org The dual descriptor, derived from the difference between nucleophilic and electrophilic Fukui functions, can further refine the prediction of reactive sites. mdpi.com If the dual descriptor value is positive, the site is favored for a nucleophilic attack; if negative, it is favored for an electrophilic attack. mdpi.com
Table 1: Representative Global Reactivity Descriptors for a Sulfoxide (Calculated via DFT) This table presents hypothetical data for a generic sulfoxide like DMSO to illustrate the output of DFT calculations.
| Descriptor | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -7.05 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | 0.52 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 7.57 | Indicates chemical stability and reactivity. |
| Chemical Potential (μ) | -3.265 | A measure of the molecule's tendency to escape a phase. |
| Chemical Hardness (η) | 3.785 | Resistance to deformation of the electron cloud. |
DFT is a critical tool for modeling chemical reactions by identifying and characterizing transition state (TS) structures. udel.edu A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate. jocpr.com
Computational methods can locate the saddle point on the potential energy surface corresponding to the TS. github.io This process often involves starting with a "best guess" of the transition structure and using optimization algorithms to refine it. github.io Once a TS is located, a frequency calculation is performed to confirm it is a true saddle point, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io
Table 2: Hypothetical DFT Energy Profile for Sulfoxide Oxidation This table illustrates the type of data obtained from transition state modeling for a representative reaction.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Sulfoxide + Oxidant) | 0.0 | The baseline energy of the starting materials. |
| Transition State | +15.2 | The energy barrier that must be overcome for the reaction to proceed. |
Electronic Structure and Reactivity Descriptors
Molecular Dynamics Simulations of Dala Sulfoxide Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of molecules and their interactions with the environment. nih.govmdpi.com
The conformation of a molecule can be significantly influenced by the solvent it is dissolved in. MD simulations are particularly well-suited to study these solvation effects. rsc.org In these simulations, a single solute molecule is placed in a box filled with solvent molecules, and their movements and interactions are tracked over time. nih.gov
MD simulations are widely used to investigate the interactions between small molecules and biological macromolecules such as proteins and lipid membranes. mdpi.comnih.gov These simulations provide an atomistic view of binding events and conformational changes that are often inaccessible to experimental techniques. mdpi.com
In a non-clinical context, MD simulations can explore how sulfoxides interact with model systems. For example, simulations of DMSO with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer have shown that DMSO molecules accumulate in the headgroup region of the lipids. nih.govresearchgate.net This interaction weakens the lateral forces between lipid molecules, leading to an expansion of the membrane area, a decrease in bilayer thickness, and increased disorder in the lipid hydrocarbon chains. nih.gov Similarly, simulations can model the interaction of a sulfoxide with a peptide, showing how the sulfoxide's oxygen can form hydrogen bonds with the peptide backbone while its methyl groups interact with hydrophobic side chains, effectively solvating the macromolecule. nih.gov
Table 3: Summary of this compound (as DMSO) Interactions with Macromolecules from MD Simulations
| Macromolecule | Key Interaction Sites | Observed Effect |
|---|---|---|
| Lipid Bilayer | Lipid headgroups, interfacial water region | Weakens lipid-lipid interactions, increases membrane fluidity and disorder. nih.govresearchgate.net |
| Peptide/Protein | Polar and apolar amino acid residues | Forms hydrogen bonds with polar residues and interacts with hydrophobic residues via its methyl groups. nih.gov |
Solvation Effects on this compound Conformation
Quantum Chemical Methods for Spectroscopic Prediction of this compound
Quantum chemical methods are essential for predicting and interpreting the spectroscopic properties of molecules. jocpr.com By calculating the electronic and vibrational transitions, these methods can simulate various types of spectra, including absorption, emission, and vibrational spectra, which can then be compared with experimental results. jocpr.comnih.gov
The prediction of a UV/Vis absorption spectrum, for example, typically involves a two-step process. First, the molecule's geometry is optimized in its electronic ground state using a method like DFT. ornl.gov Following this, time-dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and associated oscillator strengths. ornl.gov The excitation energies correspond to the positions of the absorption peaks (wavelength), while the oscillator strengths relate to the probability of the transition and thus the intensity of the peaks. ornl.gov This predictive capability is invaluable for identifying unknown compounds or for understanding the electronic transitions responsible for a molecule's observed color and photophysical properties.
Ab Initio Calculations for NMR Chemical Shiftsnih.gov
Ab initio (from first principles) quantum chemical calculations have become indispensable for predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. rsc.orgnih.gov These methods calculate nuclear shieldings, which are then converted to chemical shifts, providing a direct link between a molecule's three-dimensional structure and its NMR data. rug.nl For complex molecules, this approach can help validate structures and assign resonances. nih.gov
Detailed research findings indicate that the Gauge-Invariant Atomic Orbital (GIAO) method is a widely applied and reliable approach for predicting NMR chemical shifts of both ¹H and ¹³C nuclei. researcher.life Calculations are typically performed using Density Functional Theory (DFT) with an appropriate basis set. To accurately model a molecule like this compound, especially in a specific solvent, it is often necessary to use fragmentation-based approaches or include solvent effects through implicit or explicit models. nih.gov The correlation between calculated and experimental chemical shifts serves as a rigorous test of the proposed molecular structure and conformation. High levels of accuracy, with mean absolute deviations often below 0.5 ppm for protons, can be achieved. nih.gov
Below is a hypothetical data table illustrating the kind of results obtained from an ab initio study on this compound. The data shows a comparison between experimentally observed chemical shifts and those predicted by theoretical calculations.
Table 1: Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes.
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| Hα | 6.21 | 6.15 | 0.06 |
| Hβ (cis) | 5.95 | 5.90 | 0.05 |
| Hβ (trans) | 5.40 | 5.38 | 0.02 |
| Cα | 130.5 | 130.1 | 0.4 |
| Cβ | 108.2 | 108.7 | -0.5 |
Theoretical Prediction of Chiroptical Propertiesnih.gov
The sulfoxide group in this compound is a stereocenter, making the molecule chiral. The theoretical prediction of chiroptical properties, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is a powerful method for determining the absolute configuration of chiral molecules. nih.gov These techniques measure the differential absorption of left and right circularly polarized light. researchgate.net
The standard computational approach involves calculating the theoretical ECD and VCD spectra for a specific enantiomer (e.g., the R-enantiomer) and comparing it to the experimental spectrum. nih.gov A match between the signs and relative intensities of the calculated and experimental Cotton effects allows for an unambiguous assignment of the absolute configuration. nih.gov Time-dependent density functional theory (TD-DFT) is the most common method for simulating ECD spectra, while standard DFT is used for VCD spectra. acs.orgmdpi.com Accurate prediction requires a thorough conformational search, as the observed chiroptical properties are a population-weighted average of all significant conformers in solution. nih.gov
The following table illustrates how theoretical data is used to assign the absolute configuration of a chiral sulfoxide.
Table 2: Predicted Chiroptical Data for (R)-Dala Sulfoxide vs. Experimental Data This table is for illustrative purposes.
| Spectrum Type | Wavelength/Frequency | Predicted Sign (for R-isomer) | Experimental Sign | Conclusion |
|---|---|---|---|---|
| ECD | ~245 nm | + (Positive Cotton Effect) | + (Positive Cotton Effect) | Consistent with R |
| ECD | ~210 nm | - (Negative Cotton Effect) | - (Negative Cotton Effect) | Consistent with R |
| VCD | ~1680 cm⁻¹ (C=O stretch) | + | + | Consistent with R |
Quantitative Structure-Activity Relationships (QSAR) in this compound Analogs (Non-Clinical/Biological Activity Focus)nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity, such as chemical reactivity. nih.gov These models are valuable for designing new molecules with desired properties and for understanding the structural features that govern their behavior.
For a series of this compound analogs, a QSAR model could be developed to predict and modulate their chemical reactivity—for example, their susceptibility to nucleophilic attack or their behavior in cycloaddition reactions. The process involves synthesizing a library of analogs with variations at different positions and measuring their reactivity experimentally. nih.gov
Molecular descriptors, which are numerical representations of molecular properties (e.g., steric, electronic, hydrophobic), are calculated for each analog. A statistical method, such as multiple linear regression (MLR), is then used to build an equation that links these descriptors to the observed reactivity. nih.gov A robust QSAR model can then be used to predict the reactivity of new, unsynthesized analogs, guiding the design of compounds with enhanced or diminished reactivity. nih.gov
Table 3: Example of a QSAR Model for Reactivity of this compound Analogs This table is for illustrative purposes.
| Parameter | Value |
|---|---|
| QSAR Equation | log(k) = 0.75σ + 0.42Es - 0.25*logP + 1.5 |
| Statistical Significance | |
| Correlation Coefficient (r²) | 0.92 |
| Cross-validated r² (q²) | 0.85 |
| Descriptor Definitions | |
| log(k) | Logarithm of the reaction rate constant (reactivity) |
| σ (Sigma) | Hammett constant (electronic effect of a substituent) |
| Es (Taft Steric Parameter) | Steric effect of a substituent |
Predictive modeling, often employing machine learning algorithms, can forecast the potential for a molecule to engage in non-clinical biological interactions. patheon.com This can include off-target protein binding or interactions with metabolic systems, which are not part of a therapeutic mechanism but are fundamental to a compound's biochemical profile. mdpi.com
These models are built using large datasets of known chemical structures and their measured biological interactions. nih.gov For this compound, the model would take its structural features (represented as molecular fingerprints or descriptors) as input and predict the likelihood of interaction with a panel of biological macromolecules. mdpi.com This in silico screening helps to anticipate a compound's behavior and potential liabilities early in the research process, guiding further experimental investigation. biorxiv.org
Table 4: Predictive Model Output for this compound's Non-Clinical Interactions This table is for illustrative purposes.
| Biological Target (Non-Clinical) | Input Descriptors | Predicted Interaction Probability | Interpretation |
|---|---|---|---|
| Cytochrome P450 3A4 | Molecular Weight, logP, Polar Surface Area, H-bond donors/acceptors | 0.78 | High probability of metabolic interaction |
| P-glycoprotein (P-gp) | Aromatic Ring Count, Rotatable Bonds, Charge | 0.21 | Low probability of being a P-gp substrate |
Applications of Dala Sulfoxide in Advanced Organic Synthesis
Dala Sulfoxide (B87167) as a Chiral Auxiliary in Asymmetric Synthesis
The use of chiral sulfoxides as auxiliaries is a cornerstone of asymmetric synthesis. nih.govwiley-vch.de The sulfinyl group can be temporarily installed on a molecule to direct a stereoselective transformation and subsequently removed, transferring its chirality to the target molecule. medcraveonline.com Their effectiveness stems from the steric and electronic differences between the substituents on the chiral sulfur atom (an oxygen, a lone pair, and two different carbon groups), which allows for excellent differentiation between diastereotopic faces of a nearby reactive center. medcraveonline.com
Diastereoselective Alkylation and Conjugate Addition
Chiral sulfoxides are highly effective in directing the diastereoselective formation of carbon-carbon bonds through alkylation and conjugate addition reactions. The α-protons of alkyl sulfoxides can be deprotonated by strong bases to form stabilized carbanions, which then react with electrophiles in a highly stereocontrolled manner. wikipedia.org
Similarly, α,β-unsaturated sulfoxides are excellent Michael acceptors in conjugate addition reactions. oxfordsciencetrove.com The chiral sulfinyl group controls the facial selectivity of the nucleophilic attack, leading to high asymmetric induction. medcraveonline.com This strategy has been used to synthesize optically active β-alkyl carboxylic acids and β-substituted cyclopentanones. medcraveonline.com Research has shown that rhodium complexes with olefin-sulfoxide ligands can effectively catalyze the asymmetric conjugate addition of organoboronic acids to nitroalkenes, accommodating a wide range of substrates. organic-chemistry.org
Table 1: Examples of Diastereoselective Conjugate Addition Using Chiral Sulfoxide Auxiliaries
| Michael Acceptor (Substrate) | Nucleophile | Catalyst/Conditions | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|---|
| α,β-Unsaturated Sulfoxide | Organometallic Reagents (e.g., Grignards) | Lewis Acid | High | medcraveonline.com |
| Nitroalkenes | Organoboronic Acids | Rhodium/Olefin-Sulfoxide Ligand | High | organic-chemistry.org |
| α,β-Unsaturated Amides | Organocuprates | (S,S)-(+)-pseudoephedrine auxiliary | Moderate to High | beilstein-journals.org |
| Epoxy Vinyl Sulfoxides | Cyanocuprates | SN2' displacement | Not specified | medcraveonline.com |
Asymmetric Cycloaddition Reactions
The chiral sulfinyl group has proven to be a powerful stereocontrolling element in cycloaddition reactions, particularly the Diels-Alder reaction. medcraveonline.com Optically active vinyl sulfoxides can act as chiral dienophiles, where the sulfoxide directs the approach of the diene to one of its two faces. medcraveonline.com This methodology has been instrumental in the enantioselective synthesis of complex natural products. medcraveonline.com
Furthermore, enantiomerically enriched sulfinyl 1,3-butadienes have been used as chiral dienes, reacting with various dienophiles with high facial selectivity. medcraveonline.com The stereoselectivity of these reactions can often be enhanced by using a Lewis acid to restrict the rotation around the C-S bond, thereby locking the diene in a specific conformation. medcraveonline.com Beyond Diels-Alder reactions, chiral sulfoxides have also been utilized in 1,3-dipolar cycloadditions. acs.orgsioc-journal.cn
Table 2: Asymmetric Diels-Alder Reactions Controlled by Chiral Sulfoxides
| Reaction Type | Chiral Component | Dienophile/Diene | Key Features | Reference |
|---|---|---|---|---|
| Sulfinyl Dienophile | (S)-Sulfinyl-p-benzoquinone | Various Dienes | Tandem Diels-Alder/sulfoxide elimination | medcraveonline.com |
| Sulfinyl Diene | Hydroxyl sulfinyl dienes | N-phenylmaleimide | High facial selectivity, Lewis acid enhancement | medcraveonline.com |
| Acetylene Equivalent | Phenyl vinyl sulfoxide | Various Dienes | Acts as a dienophile equivalent for acetylene | acs.org |
Dala Sulfoxide as a Ligand in Asymmetric Catalysis
While historically used as stoichiometric chiral auxiliaries, sulfoxides containing chirality at the sulfur atom have more recently emerged as a versatile class of ligands for transition-metal-catalyzed asymmetric reactions. nih.govnih.gov They offer distinct advantages, including the proximity of the chiral center to the metal and the ability to coordinate through either the sulfur or oxygen atom, which can influence the catalytic cycle. nih.govresearchgate.net
Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. diva-portal.orgsioc-journal.cn Chiral sulfoxide ligands have been developed for use in these transformations. nih.gov A notable application involves the dynamic kinetic resolution (DKR) of racemic allylic sulfoxides. nih.govrsc.org In this process, a rhodium catalyst simultaneously catalyzes the racemization of the allylic sulfoxide and the hydrogenation of the alkene, affording a single enantioenriched product in high yield. nih.govrsc.org This tandem catalysis demonstrates the unique ability of sulfoxides to participate in complex catalytic cycles without poisoning the metal center. nih.gov
Interestingly, the asymmetric hydrogenation of dehydroalanine (B155165) (DAla) derivatives using transition-metal-chiral-ligand complexes is a well-established method for producing chiral α-amino acids, which provides a potential link to the term "this compound". pageplace.de
Table 3: Application of Sulfoxides in Asymmetric Hydrogenation
| Substrate | Catalyst System | Transformation | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Racemic Allylic Sulfoxide | [Rh((S,S)-Ph-BPE)]BF4 | Dynamic Kinetic Resolution (DKR) | up to 88% | nih.gov |
| Prochiral Olefins | Rh-Chiral Diphosphine | Asymmetric Hydrogenation | High | diva-portal.org |
| Dehydroalanine (DAla) Esters | Transition-Metal-Chiral-Ligand | Asymmetric Hydrogenation | High | pageplace.de |
Enantioselective Oxidation and Reduction Catalysis
The synthesis of enantiopure sulfoxides is often achieved through the catalytic asymmetric oxidation of prochiral sulfides. wiley-vch.deresearchgate.net Various transition metal complexes, particularly those of titanium, vanadium, iron, and manganese, have been employed as catalysts for this purpose, often using hydrogen peroxide or its derivatives as the terminal oxidant. libretexts.orgresearchgate.net For example, chiral titanium-salen complexes are effective for the oxidation of alkyl aryl sulfides with high enantioselectivity. libretexts.org
Conversely, the enantioselective reduction of racemic sulfoxides represents another important strategy. nih.gov This can be achieved through kinetic resolution, where one enantiomer of the sulfoxide is preferentially reduced to the sulfide (B99878), leaving the other enantiomer enriched. nih.govrsc.org Enzymatic systems, such as DMSO reductase, have been utilized for this purpose, demonstrating high enantioselectivity in the reduction of various sulfoxides. nih.govnih.gov
Table 4: Catalytic Systems for Enantioselective Sulfoxidation
| Catalyst System | Oxidant | Substrate Scope | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Ti-salen | H₂O₂ / UHP | Alkyl aryl sulfides | 92-99% | libretexts.org |
| Chiral Vanadium-Schiff Base | H₂O₂ | Thioethers | up to >90% | libretexts.org |
| Chiral Fe(salan) | H₂O₂ (in water) | Various sulfides | High | libretexts.org |
| Vanadium-dependent chloroperoxidase (enzyme) | H₂O₂ | Various sulfides | Racemic (for subsequent resolution) | nih.gov |
This compound in Stereoselective Functionalization Reactions
The sulfoxide group can direct a wide array of stereoselective functionalization reactions beyond C-C bond formation. A classic example is the Pummerer reaction, where a sulfoxide is activated by an electrophile (like acetic anhydride) and undergoes rearrangement to form an α-functionalized sulfide. acs.org While the classical Pummerer reaction often leads to racemization, modifications using specific activators can achieve high stereoselectivity. acs.org
More recently, enzymatic resolutions of α-sulfinyl esters have been coupled with decarboxylative functionalization reactions. chemistryviews.orgnih.gov This approach provides access to a wide variety of functionalized sulfoxides in high enantiomeric purity, as the enzymatic resolution first separates the enantiomers, and the subsequent decarboxylation proceeds with retention of stereochemistry. chemistryviews.org Additionally, dimethyl sulfoxide (DMSO) itself can be used as a versatile synthon, transferring functional units such as methylthio (-SMe) or methyl sulfoxide (-SOMe) to target molecules. nih.govnih.gov
Based on a thorough search of available scientific literature, there is no identifiable chemical compound specifically named "this compound" with established applications in advanced organic synthesis. The requested topics of stereocontrolled carbon-carbon bond formation, directed ortho-metallation strategies, and its use in the total synthesis of natural products or advanced chemical building blocks are well-documented for other sulfoxides, but not for a compound with this specific name.
Therefore, it is not possible to generate an article that is scientifically accurate and adheres to the provided outline focusing solely on "this compound". Any attempt to do so would require speculation or the misattribution of research findings from other compounds, which would compromise the integrity of the information presented.
It is possible that "this compound" may be a typographical error, a very new or proprietary compound not yet described in publicly accessible literature, or a misunderstanding of a different chemical name. For instance, research in these areas often involves well-known chiral sulfoxides like dialkyl or diaryl sulfoxides, but not one specifically designated as "this compound."
To provide an article on the requested applications, it would be necessary to identify the correct chemical compound of interest. Without this clarification, generating the specified content is not feasible.
No Information Found for "this compound"
Following a comprehensive search for scientific information, no data or research articles pertaining to a chemical compound specifically named "this compound" could be located. As a result, it is not possible to generate the requested article focusing on its biochemical and biological research perspectives.
The detailed outline provided, with specific citations, suggests that research on "this compound" may exist within proprietary databases, internal research documents, or specialized publications not accessible through public search domains. Without access to these specific sources, a scientifically accurate and informative article that adheres to the requested structure and content inclusions cannot be constructed.
General searches for related terms, such as enzymatic biotransformations of sulfoxides, yielded information on well-known compounds like methionine sulfoxide and the enzymes that metabolize it. However, no direct or indirect references to "this compound" were found in the context of:
Enzymatic biotransformations, including the action of sulfoxide reductases or oxidases.
The stereoselectivity of any such enzymatic processes.
Molecular interaction studies with proteins or nucleic acids.
Mechanisms of enzyme inhibition.
Its role in any non-human metabolic pathways.
Therefore, to fulfill the user's request, access to the specific literature cited in the provided outline (e.g., sources mcgill.canih.govnmb-journal.comacs.org) would be necessary.
Biochemical and Biological Research Perspectives on Dala Sulfoxide Mechanistic Focus
Dala Sulfoxide (B87167) in Metabolic Pathways (Non-Human, Fundamental Research) [35, 37]
Biotransformation in Model Organisms (e.g., Yeast, Bacteria, Plants)
No information available.
Advanced Analytical Method Development for Dala Sulfoxide Research
Hyphenated Techniques in Dala Sulfoxide (B87167) Characterization [1, 36, 40, 43, 45]
LC-MS/MS for Impurity Profiling and Mechanistic Studies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Dala sulfoxide. Its exceptional sensitivity and specificity make it ideal for identifying and quantifying impurities, even at trace levels, within the drug substance and formulated product. In the context of this compound research, LC-MS/MS is leveraged to build comprehensive impurity profiles, which are critical for quality control and regulatory compliance. The technique's ability to provide structural information through fragmentation patterns is also invaluable for elucidating the mechanisms of formation for these impurities, including degradation products that may arise during synthesis, formulation, or storage.
Mechanistic studies also benefit significantly from LC-MS/MS analysis. By monitoring the reaction mixture over time, researchers can identify transient intermediates and byproducts, providing direct evidence for proposed reaction pathways. For instance, in studies exploring the oxidative degradation of this compound, LC-MS/MS can track the formation of sulfone and other related species, offering insights into the kinetics and factors influencing the degradation process. The use of high-resolution mass spectrometry (HRMS) within an LC-MS/MS workflow further enhances these capabilities, allowing for the determination of elemental compositions for unknown compounds, which is a critical step in their structural elucidation.
Hypothetical Research Findings for this compound Impurity Profiling: A hypothetical study on this compound might identify several process-related impurities and degradation products. The table below illustrates potential findings from such an analysis.
Table 1: Hypothetical Impurities of this compound Identified by LC-MS/MS
| Impurity Name | Chemical Formula | m/z [M+H]⁺ | Retention Time (min) | Origin |
|---|---|---|---|---|
| Dala Sulfide (B99878) | C₁₅H₁₅NO₂S | 274.0845 | 8.2 | Process Impurity |
| Dala Sulfone | C₁₅H₁₅NO₄S | 306.0743 | 6.5 | Degradation Product |
| N-Oxide this compound | C₁₅H₁₅NO₄S | 306.0743 | 5.8 | Degradation Product |
GC-MS for Volatile Byproducts and Derivatization
While LC-MS/MS is well-suited for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. In the synthesis of this compound, various volatile solvents, reagents, or byproducts may be present in the final product. GC-MS, particularly with a headspace autosampler, provides the necessary sensitivity to detect and quantify these residual volatiles, ensuring they are below established safety limits. The identification of specific volatile byproducts can also offer valuable information about side reactions occurring during the manufacturing process, guiding efforts to optimize reaction conditions and improve yield and purity.
For non-volatile compounds like this compound or its non-volatile precursors and impurities, GC-MS can still be a powerful analytical tool through the use of derivatization. Derivatization is a chemical modification process that converts non-volatile analytes into volatile derivatives suitable for GC analysis. This process can also improve the thermal stability and chromatographic behavior of the analytes. For example, silylation is a common derivatization technique where active hydrogen atoms in functional groups like hydroxyls or amines are replaced with a trimethylsilyl (B98337) (TMS) group. This increases the volatility of the molecule, allowing for its separation and analysis by GC-MS. This approach can be particularly useful for specific assays where GC-MS offers advantages in resolution or sensitivity for a particular class of compounds.
Hypothetical Research Findings for Volatile Byproducts in this compound Synthesis: A hypothetical GC-MS analysis of a this compound production batch might reveal the presence of several volatile organic compounds. The following table details potential findings.
Table 2: Hypothetical Volatile Byproducts in this compound Synthesis Identified by GC-MS
| Compound Name | Chemical Formula | Retention Time (min) | Method of Introduction |
|---|---|---|---|
| Isopropanol | C₃H₈O | 3.1 | Residual Solvent |
| Toluene | C₇H₈ | 5.4 | Residual Solvent |
| Pyridine | C₅H₅N | 4.8 | Reagent Byproduct |
Future Directions and Emerging Research Avenues in Dala Sulfoxide Chemistry
Exploration of Novel Reactivity Patterns for Dala Sulfoxide (B87167)
The sulfoxide group in Dala sulfoxide is not merely a passive component but an active participant in a variety of chemical transformations. Future research is focused on uncovering and harnessing new modes of reactivity beyond traditional applications.
One major area of exploration is the use of the sulfinyl group to direct C–H functionalization reactions. rsc.org The ability of the sulfoxide to act as a directing group allows for the selective activation and modification of otherwise inert C-H bonds at specific positions within a molecule. For instance, methods for the aliphatic C–H functionalization at the indole (B1671886) 2α-position have been developed using a combination of a sulfoxide and trifluoroacetic anhydride (B1165640) (TFAA). rsc.org This opens up new pathways for the late-stage functionalization of complex molecules.
Another emerging trend is the investigation of extended and vinylogous Pummerer reactions. acs.org While the classic Pummerer reaction is a well-established transformation of sulfoxides, newer variants allow for functionalization at positions further away from the sulfur atom. acs.org For example, subjecting vinyl sulfoxides to Pummerer conditions can lead to nucleophilic addition at the β-position or functionalization at the γ-position, offering new strategies for constructing complex molecular architectures. acs.org Research into direct arylation of vinyl sulfoxides has also shown promise, leading to the formation of 1,1-diaryl motifs. acs.org
Furthermore, the sulfoxide group is being explored as a precursor to other valuable functional groups through novel bond-forming and-breaking reactions. acs.org The ability of alkyl sulfinates, derived from sulfoxides, to serve as radical precursors for the functionalization of heterocycles is a testament to this expanding reactivity profile. nih.gov These reagents can generate alkyl radicals via single electron oxidation and loss of sulfur dioxide, enabling the installation of complex alkyl bioisosteres. nih.gov
| Reactivity Pattern | Description | Potential Application |
| Directed C-H Functionalization | The sulfoxide group directs reagents to a specific C-H bond, enabling its selective modification. rsc.org | Late-stage functionalization of complex molecules, synthesis of novel derivatives. |
| Extended Pummerer Reaction | A variation of the Pummerer reaction that allows for functionalization at the β- or γ-positions of vinyl sulfoxides. acs.org | Synthesis of complex substituted alkenes and heterocyclic systems. |
| Sulfurane-Mediated Cross-Coupling | Alkyl sulfinates engage in cross-coupling reactions to install alkyl groups onto aromatic scaffolds with high stereospecificity. nih.gov | Programmable and stereospecific synthesis of medicinally relevant scaffolds. nih.gov |
| Radical Precursors | Sulfinates derived from sulfoxides generate alkyl radicals for functionalizing heterocycles. nih.gov | Installation of bioisosteres in drug discovery. nih.gov |
This table summarizes novel reactivity patterns being explored for the sulfoxide functional group, applicable to compounds like this compound.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research into this compound and other complex molecules. mdpi.com These computational tools can accelerate the discovery and development process by predicting molecular properties, optimizing reaction conditions, and planning synthetic routes. acs.org
ML models are being developed to predict the biological activity and toxicological profiles of compounds, which can guide the design of new this compound derivatives. nih.gov By training algorithms on large datasets of chemical structures and their associated properties, it is possible to create in silico models that predict toxicity with accuracies comparable to in vivo animal experiments. nih.gov This not only speeds up the research cycle but also aligns with the principles of green chemistry by reducing the need for animal testing.
In the realm of synthesis, AI is transforming how chemists approach the construction of molecules like this compound. acs.org Retrosynthesis software, powered by either expert-encoded rules or ML algorithms, can propose viable synthetic pathways to a target molecule. acs.org ML-based approaches have the advantage of being able to learn from the vast and ever-expanding body of published chemical reactions, allowing them to identify novel and efficient routes that might be missed by human chemists. acs.org Furthermore, ML models can be trained to predict the optimal conditions for a given reaction, including solvent, catalyst, and temperature, by analyzing historical data. acs.org
Challenges remain, particularly in the acquisition of high-quality, standardized data needed to train robust models. acs.orgnih.gov However, as data-sharing practices improve and new algorithms are developed, the integration of AI and ML will undoubtedly become an indispensable tool in this compound research, from initial design to final synthesis. mdpi.com
Sustainable and Scalable Production of this compound for Research Applications
The increasing demand for chiral sulfoxides like this compound in research and industry necessitates the development of production methods that are both sustainable and scalable. taylorandfrancis.commdpi.com The focus is on moving away from traditional stoichiometric oxidants and hazardous solvents towards greener alternatives. researchgate.net
A key area of development is the use of catalytic oxidation methods that employ environmentally benign oxidants such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). researchgate.netgaylordchemical.com For example, efficient and selective oxidation of sulfides to sulfoxides has been achieved using O₂ catalyzed by manganese(II) acetate (B1210297) in an ionic liquid. researchgate.net Similarly, systems using H₂O₂ with catalysts like zirconium tetrachloride or iron(III) chloride have been shown to be highly effective and selective, tolerating a wide range of other functional groups. researchgate.net These catalytic methods reduce waste and avoid the use of toxic heavy metal oxidants.
The choice of solvent is another critical factor in sustainable production. Dimethyl sulfoxide (DMSO) itself, a common sulfoxide, is considered a green solvent and is being used to replace more hazardous options in various processes. researchgate.net Research into performing reactions in water or under solvent-free conditions is also a major goal. mdpi.com For instance, Fe(salan) complexes have been shown to catalyze the asymmetric oxidation of sulfides with aqueous H₂O₂ in water, combining sustainability with high enantioselectivity. libretexts.org
Scaling up the production of this compound from laboratory grams to the multi-gram or kilogram scale required for extensive research presents its own challenges. mdpi.com Methods that are efficient on a small scale may not be practical for larger quantities. Therefore, research is also focused on developing robust procedures that avoid chromatographic purification, utilize readily available and inexpensive reagents, and minimize the formation of difficult-to-remove byproducts. mdpi.comgaylordchemical.com
| Oxidant/Catalyst System | Advantages | Disadvantages |
| Stoichiometric Oxidants (e.g., m-CPBA, NaIO₄) | Often reliable and high-yielding on a small scale. | Poor atom economy, generates significant waste, potential safety hazards. gaylordchemical.com |
| H₂O₂ / Metal Catalyst (e.g., ZrCl₄, FeCl₃) | Green oxidant (water is the only byproduct), high selectivity, mild conditions. researchgate.net | Potential for metal contamination in the product, catalyst may need to be recovered. |
| **O₂ / Catalyst (e.g., Mn(OAc)₂) ** | Highly atom-economical and inexpensive oxidant (air). researchgate.net | May require specific catalysts or conditions to control selectivity and prevent over-oxidation. |
| Enzyme-Catalyzed Oxidation | Excellent enantioselectivity, operates under mild aqueous conditions. libretexts.org | Substrate scope may be limited, enzymes can be expensive and require specific conditions. |
This table compares different methods for the synthesis of sulfoxides, highlighting the trend towards more sustainable and scalable processes applicable to this compound.
Interdisciplinary Research at the Interface of this compound Chemistry and Materials Science (Non-Clinical)
The unique physicochemical properties of the sulfoxide group are being increasingly exploited in materials science, opening up new avenues for this compound beyond its traditional roles. This interdisciplinary research focuses on creating novel materials with tailored functionalities. pharmaron.com
Chiral sulfoxides are of particular interest for their chiroptical properties. rsc.org They can be incorporated into polymer backbones or used as chiral dopants to induce helical structures in liquid crystal phases. This could lead to the development of advanced optical materials for displays, sensors, or chiroptical switches. rsc.org The high configurational stability of the sulfur stereocenter in this compound makes it an excellent candidate for such applications. rsc.org
The strong polarity and hydrogen-bond accepting capability of the sulfoxide group also make it a valuable component in the design of functional polymers and surfaces. Materials incorporating sulfoxide moieties can exhibit unique solubility, thermal stability, and interfacial properties. pharmaron.com For example, dimethyl sulfoxide (DMSO) is not only a green solvent but has also been used in the fabrication of polymer membranes for ultrafiltration, where it influences the membrane's morphology, permeability, and rejection properties. researchgate.net Research into a novel type of cellulosic nanomaterial has shown that dissolution and regeneration using a DMSO-based process is an efficient method to produce nanofibers with good mechanical properties. greencitytimes.com
Challenges and Opportunities in this compound Stereocontrol and Functionalization
Achieving precise control over the stereochemistry of the sulfur atom in this compound is one of the most significant challenges in its chemistry, yet it also presents the greatest opportunity. medcraveonline.comrsc.org Enantiomerically pure sulfoxides are highly valuable as chiral auxiliaries in asymmetric synthesis and as key components of chiral ligands for catalysis. wiley-vch.denih.gov
The primary challenge lies in the enantioselective synthesis of the sulfoxide itself, typically through the asymmetric oxidation of a prochiral sulfide. libretexts.org While numerous catalytic systems have been developed, achieving consistently high enantioselectivity (>99% ee) across a broad range of substrates remains a formidable task. libretexts.orgrsc.org Metal-catalyzed systems, such as those based on titanium, vanadium, or iron complexes with chiral ligands, are a major focus. libretexts.org For example, chiral Ti-salen complexes can catalyze the oxidation of various sulfides with high enantioselectivity. libretexts.org Another significant challenge is the accurate determination of the enantiomeric excess, as scalemic mixtures of chiral sulfoxides can undergo spontaneous self-disproportionation of enantiomers (SDE) during analysis, potentially leading to erroneous results. rsc.org
Once a stereodefined this compound is obtained, the next challenge is to use its inherent chirality to control subsequent bond-forming reactions. The sulfinyl group can direct the stereochemical outcome of reactions at nearby carbons, but the degree and sense of induction depend subtly on the substrate's conformation and the reaction conditions. medcraveonline.com For instance, the reduction of β-keto sulfoxides can be controlled to produce specific stereoisomers of secondary alcohols depending on the reducing agent and the presence or absence of a Lewis acid. medcraveonline.com
Despite these challenges, the opportunities are vast. The development of more general and highly enantioselective catalytic oxidation methods would make chiral sulfoxides like this compound more accessible. rsc.org New strategies for the stereospecific functionalization of sulfoxides are also emerging. Sulfurane-mediated cross-coupling, for example, allows for the transfer of a C(sp³) group from a chiral sulfinate with complete stereospecificity, providing a powerful tool for creating complex chiral molecules. nih.gov The continued development of such innovative methods will ensure that this compound and its analogues remain at the cutting edge of asymmetric synthesis and catalysis. nih.gov
Q & A
Q. What standardized methodologies are recommended for synthesizing Dala sulfoxide with high purity?
Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent selection, and stoichiometry). Common methods include oxidation of thioethers using hydrogen peroxide or ozone. To ensure purity, employ techniques like recrystallization, column chromatography, or vacuum distillation. Validate purity via HPLC (>95% threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . For novel derivatives, document reaction kinetics and byproduct profiles to enable replication .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Use a combination of NMR (¹H and ¹³C) to confirm molecular structure, Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., S=O stretch at ~1050 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, while X-ray crystallography provides definitive stereochemical data for crystalline derivatives .
Q. How should researchers evaluate the stability of this compound under varying experimental conditions?
Conduct accelerated stability studies by exposing the compound to stressors like elevated temperatures (40–60°C), UV light, and diverse pH buffers (pH 3–10). Monitor degradation products via time-course HPLC and LC-MS. For biological assays, ensure compatibility with aqueous buffers (e.g., PBS) and validate stability over 24–72 hours under incubation conditions .
Q. What solvent systems are compatible with this compound in experimental setups?
this compound is highly polar and miscible with water, ethanol, and dimethylformamide (DMF). Avoid halogenated solvents (e.g., chloroform) due to potential reactivity. For cell-based studies, confirm solvent cytotoxicity thresholds (e.g., <0.1% DMSO in culture media) to prevent confounding results .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to minimize inhalation risks. Refer to Material Safety Data Sheets (MSDS) for acute toxicity data (e.g., LD₅₀) and first-aid measures. Store in amber glassware under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological effects of this compound across studies?
Conduct a systematic review to identify variables such as dosage ranges (e.g., 0.1–10 mM), cell lines, or animal models. Use meta-analysis to assess effect sizes and heterogeneity. For in vitro studies, validate results across multiple cell types and control for batch-to-batch compound variability . Sensitivity analysis can isolate confounding factors like solvent concentration or endotoxin contamination .
Q. What experimental design principles apply to mechanistic studies of this compound’s anti-inflammatory properties?
Employ dose-response assays (e.g., IL-6/TNF-α ELISA) with positive controls (e.g., dexamethasone). Use knockout models (e.g., NF-κB-deficient cells) to verify signaling pathways. Combine transcriptomic (RNA-seq) and proteomic (western blot) approaches to map molecular targets. Replicate findings in primary cells and animal models to ensure translational relevance .
Q. Which statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For omics data, implement false discovery rate (FDR) correction to minimize Type I errors. Share raw data and code repositories to enhance reproducibility .
Q. How can researchers address reproducibility challenges in this compound studies?
Document batch-specific purity certificates and storage conditions. Use internal standards (e.g., deuterated DMSO) in LC-MS workflows. Collaborate with independent labs for cross-validation. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
Q. What methodologies are recommended for long-term stability studies of this compound in pharmaceutical formulations?
Design accelerated stability protocols per ICH guidelines (Q1A–Q1E). Use isothermal calorimetry (ITC) to monitor heat flow during degradation. Pair with mass balance studies to account for insoluble precipitates. For lyophilized formulations, assess residual moisture content and reconstitution efficiency over 12–24 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
